1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone
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Overview
Description
1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone is a synthetic organic compound characterized by the presence of an azetidine ring attached to a phenyl group, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment to the Phenyl Group: The azetidine ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles/electrophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The azetidine ring is known for its strain-driven reactivity, which can facilitate interactions with biological molecules. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Azetidines: These compounds share the azetidine ring structure and exhibit similar reactivity and applications.
Phenyl Ethanones: Compounds with a phenyl ethanone moiety are also comparable in terms of their chemical behavior and uses.
Uniqueness: 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone is unique due to the combination of the azetidine ring and the phenyl ethanone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(azetidin-3-yloxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)9-2-4-10(5-3-9)14-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTAVJKTZASBCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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